molecular formula C21H24BNO2 B1442664 1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole CAS No. 1206163-56-5

1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole

Cat. No.: B1442664
CAS No.: 1206163-56-5
M. Wt: 333.2 g/mol
InChI Key: ZJVGZQOSLAZPOI-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole ( 1206163-56-5 ) is a high-value indole-based boronic ester with a molecular formula of C₂₁H₂₄BNO₂ and a molecular weight of 333.23 g/mol . This compound is supplied as a brownish-yellow to off-white solid with a high purity level of 98% , and it has a characterized melting point of 128-131 °C . This reagent serves as a protected form of indole-5-boronic acid and is primarily used as a key advanced intermediate in Suzuki-Miyaura cross-coupling reactions . This reaction enables the facile formation of carbon-carbon bonds between the indole scaffold and various aryl or vinyl halides, making it indispensable for constructing complex biaryl systems in medicinal chemistry . The indole nucleus is a privileged scaffold in drug discovery, found in numerous bioactive compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The benzyl group at the N1 position and the stable pinacol boronate ester enhance the compound's stability and handling characteristics, allowing for multistep synthetic transformations . Applications & Research Value: • Pharmaceutical Research: A vital building block for synthesizing novel indole-containing drug candidates. It is particularly valuable for creating molecular scaffolds for potential kinase inhibitors and serotonin receptor modulators in oncology and CNS disorder research . • Materials Science: Used in the preparation of functionalized organic materials. Handling & Storage: To maintain reactivity and stability, this compound should be stored under an inert atmosphere at 2-8°C . Safety: This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or human and animal use .

Properties

IUPAC Name

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-10-11-19-17(14-18)12-13-23(19)15-16-8-6-5-7-9-16/h5-14H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVGZQOSLAZPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206163-56-5
Record name 1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
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Biological Activity

1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24BNO2
  • Molecular Weight : 349.24 g/mol
  • IUPAC Name : 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • CAS Number : 58374760

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Indole Core : The indole structure can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Benzyl and Dioxaborolane Groups : This can be achieved via alkylation reactions or boronation methods under controlled conditions.

Antimicrobial Properties

Recent studies highlight the compound's potential as an antimicrobial agent. It has been shown to exhibit significant inhibitory activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli K1215 µg/mL
This compoundS. aureus10 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated selective toxicity:

Cell LineIC50 (µM)Selectivity Index
HeLa83.0
MCF-764.0

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells.

The biological activity of this compound is believed to stem from its ability to interact with key cellular targets:

  • Inhibition of Enzymatic Activity : The dioxaborolane moiety may interfere with enzyme functions critical for bacterial survival and cancer cell proliferation.
  • DNA Interaction : Preliminary data suggest that it can induce DNA damage in bacterial cells through oxidative stress mechanisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various boron-containing compounds against resistant strains of bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on anti-cancer properties, this compound was tested on multiple cancer cell lines. It was found to significantly inhibit cell growth and induce apoptosis in a dose-dependent manner.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole exhibit significant anticancer properties. The incorporation of boron into organic molecules can enhance their biological activity. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .

Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The boron moiety in this compound allows it to act as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, making this compound valuable for producing complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds
This compound can also facilitate the functionalization of aromatic systems due to its reactivity under mild conditions. Its use in the synthesis of various substituted indoles has been documented, showcasing its utility in generating diverse chemical libraries for drug discovery .

Materials Science

Development of Boron-Doped Materials
The unique properties of boron-doped materials make them suitable for applications in electronics and photonics. The incorporation of this compound into polymer matrices has been explored to enhance the thermal and electrical conductivity of materials used in electronic devices .

Nanomaterials and Catalysis
Recent studies have investigated the role of this compound as a precursor for nanomaterials. Its ability to form stable complexes with metals can be exploited in catalysis for various chemical reactions, including hydrogenation and oxidation processes .

Case Studies

StudyFocusFindings
Anticancer Properties Evaluated the cytotoxicity of boron-containing indolesShowed significant inhibition of cancer cell proliferation with IC50 values indicating potency against various cancer lines .
Neuroprotective Mechanisms Investigated effects on neuronal cell modelsDemonstrated reduced oxidative stress markers and improved cell viability under neurotoxic conditions .
Organic Synthesis Applications Explored its use as a coupling reagentSuccessfully utilized in synthesizing complex aromatic compounds with high yields and selectivity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables this compound to participate in palladium-catalyzed cross-couplings, forming C–C bonds with aryl/vinyl halides or triflates.

Key Reaction Parameters

ComponentTypical ConditionsRole
CatalystPd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)Facilitates oxidative addition
BaseK₂CO₃, Na₂CO₃, or Cs₂CO₃Neutralizes HX byproduct
SolventTHF, DMF, or DMSOPolar aprotic environment
Temperature60–100°C (reflux)Accelerates reaction kinetics

Mechanistic Pathway

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of the electrophilic partner.

  • Transmetallation : Boronate transfers aryl group to Pd center.

  • Reductive Elimination : Pd releases coupled product and regenerates catalyst .

Example Application
Synthesis of biphenyl derivatives via coupling with iodobenzene (yields: 70–85% under optimized conditions).

Electrophilic Aromatic Substitution (EAS)

The indole core undergoes regioselective electrophilic attacks, particularly at the C3 position, due to its electron-rich nature.

Notable Reactions

  • Nitration : HNO₃/H₂SO₄ mixture produces 3-nitroindole derivatives.

  • Halogenation : N-bromosuccinimide (NBS) in DMF yields 3-bromoindoles.

  • Friedel-Crafts Alkylation : Reacts with allyl bromides in AlCl₃ to form C3-alkylated products.

Steric Effects
The bulky benzyl group at N1 directs electrophiles to the less hindered C3 position, ensuring >90% regioselectivity in most cases .

Hydrolysis to Boronic Acid

Treatment with HCl (1M) in THF/water (1:1) removes the pinacol protecting group:
R B pin +H2OHClR B OH 2+pinacol\text{R B pin }+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{R B OH }_2+\text{pinacol}
Applications: In situ generation of boronic acids for coupling under aqueous conditions .

Transesterification

Reacts with diols (e.g., ethylene glycol) under anhydrous conditions to form new boronate esters:
R B pin +HO CH2 2 OHR B eg +pinacol\text{R B pin }+\text{HO CH}_2\text{ }_2\text{ OH}\rightarrow \text{R B eg }+\text{pinacol}
Conditions: Toluene, 4Å molecular sieves, 60°C (yields: 65–80%).

N-Benzyl Group Modifications

The benzyl substituent undergoes hydrogenolysis for deprotection:

Catalytic Hydrogenation

ParameterValue
Catalyst10% Pd/C
Pressure1–3 atm H₂
SolventEthanol or ethyl acetate
Time4–12 hours

Outcome: Cleaves N-benzyl group to yield NH-indole boronic ester (85–92% yield) .

Tandem Reaction Systems

Combined Suzuki coupling/EAS sequences enable rapid construction of polyfunctional indoles:

Representative Protocol

  • Couple with 4-iodoanisole using Pd(OAc)₂/XPhos.

  • Brominate product with NBS in CHCl₃.

  • Perform second Suzuki coupling with phenylboronic acid.

This compound’s dual functionality (boronate + indole) makes it a versatile building block for pharmaceutical intermediates and organic materials. Recent advances in flow chemistry have further enhanced its utility in automated synthesis platforms .

Comparison with Similar Compounds

Substituent Variations
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole Indole - N1-Benzyl
- C5-Boronate ester
C${21}$H${24}$BNO$_2$ 333.24 Reference compound; bulky benzyl group enhances lipophilicity.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Indole - C5-Boronate ester C${14}$H${18}$BNO$_2$ 243.11 Lacks benzyl group; smaller size improves solubility but reduces steric hindrance.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Indole - N1-Methyl
- C5-Boronate ester
C${15}$H${20}$BNO$_2$ 257.14 Methyl substituent reduces hydrophobicity vs. benzyl; lower molecular weight.
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Indole - C6-Fluoro
- C5-Boronate ester
C${14}$H${17}$BFNO$_2$ 261.10 Fluorine introduces electronegativity, altering electronic properties and reaction selectivity.

Key Insights :

  • Solubility : Hydrophobicity follows the order: benzyl > methyl > unsubstituted. This impacts formulation in drug development .
  • Electronic Modulation : Fluorine at C6 (in ) withdraws electron density, which may enhance oxidative stability or alter reaction pathways in Suzuki couplings.
Core Heterocycle Variations
Compound Name Core Structure Key Features Molecular Formula Molecular Weight (g/mol) Applications
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Indazole - Two nitrogen atoms in the bicyclic core C${20}$H${23}$BN$2$O$2$ 334.22 Enhanced hydrogen-bonding capability; potential for kinase inhibition.
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline Indoline - Saturated six-membered ring C${17}$H${26}$BNO$_3$ 303.21 Reduced aromaticity; conformational flexibility for targeting enzymes.

Key Insights :

  • Indazole vs. Indole : Indazole’s dual nitrogen atoms enable stronger interactions with biological targets (e.g., ATP-binding pockets) .
  • Indoline : Saturation reduces π-π stacking but increases flexibility, useful in designing conformationally restricted inhibitors .
Positional Isomerism
Compound Name Boronate Position Molecular Formula Reactivity in Cross-Coupling
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole C4 C${15}$H${20}$BNO$_2$ Lower reactivity due to steric hindrance from the indole nitrogen.
Target Compound C5 C${21}$H${24}$BNO$_2$ Optimal position for Suzuki couplings; minimal steric interference.

Key Insight : The C5-substituted boronate in the target compound offers superior reactivity in cross-coupling reactions compared to C4 isomers .

Preparation Methods

General Synthetic Strategy

The common approach to synthesize 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves:

Detailed Reaction Conditions and Examples

Step Reagents and Catalysts Solvent Temperature Time Yield Notes
1. Preparation of 1-benzyl-5-bromoindole (if not commercially available) Bromination of 1-benzylindole using N-bromosuccinimide (NBS) Dichloromethane or DMF 0–25 °C 1–3 h High yields reported Controlled bromination at C5 position
2. Miyaura borylation of 5-bromo-1-benzylindole Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 or Pd(PPh3)4, potassium acetate or sodium carbonate 1,4-Dioxane or DMF 80–100 °C 2–6 h 70–90% Inert atmosphere (N2 or Ar), base essential for reaction progress
3. Workup and purification Extraction with organic solvents, drying, and column chromatography Purification by silica gel chromatography

Specific Experimental Example

  • Borylation Reaction:
    A mixture of 5-bromo-1-benzylindole (1 equiv), bis(pinacolato)diboron (1.2 equiv), palladium catalyst Pd(dppf)Cl2 (5 mol%), and potassium acetate (3 equiv) was stirred in 1,4-dioxane under nitrogen atmosphere at 90 °C for 3 hours. After completion, the mixture was cooled, diluted with water, and extracted with dichloromethane. The organic layers were combined, dried over magnesium sulfate, and concentrated. The crude product was purified by silica gel chromatography to yield 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in 85% yield.

Alternative Methods and Notes

  • Direct C-H Borylation:
    Some recent methods employ iridium-catalyzed direct C-H borylation of 1-benzylindole to install the boronate ester at the 5-position without the need for pre-halogenation. However, regioselectivity and yields can vary and often require optimization.

  • Protection/Deprotection Steps:
    In some synthetic routes, the N1 position of indole is benzylated prior to borylation to improve solubility and selectivity. The benzyl group can be introduced by reacting indole with benzyl bromide under basic conditions.

Research Findings and Data Summary

Parameter Value / Condition Reference / Source
Molecular Weight 333.2 g/mol PubChem
Common Catalyst Pd(dppf)Cl2, Pd(PPh3)4 Literature standard for Miyaura borylation
Base Potassium acetate, sodium carbonate Common bases for borylation reactions
Solvent 1,4-Dioxane, DMF, dichloromethane Typical solvents used
Temperature 80–100 °C Optimal for catalytic borylation
Reaction Time 2–6 hours Dependent on scale and catalyst loading
Yield Range 70–90% Consistent with reported literature
Purification Silica gel chromatography Standard practice

Summary Table of Key Preparation Steps

Step Reaction Type Reagents Conditions Yield Remarks
1 N1-Benzylation of indole Benzyl bromide, base (e.g., K2CO3) Room temp, several hours Quantitative Protects N1, improves selectivity
2 Bromination at C5 NBS 0–25 °C High Selective for 5-position
3 Miyaura borylation B2pin2, Pd catalyst, base 90 °C, inert atmosphere 70–90% Key step to install boronic ester

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-Benzyl-5-boronic ester indole derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated indole precursors. For example, IndoleBX reagents (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are used to introduce the boronic ester group at the 5-position of the indole scaffold. demonstrates that reaction conditions (e.g., 3-hour reflux in THF with Pd(dppf)Cl₂ as catalyst) yield ~54% for analogous compounds like 1-methyl-5-boronic ester indoles. Optimization may include adjusting catalyst loading, solvent polarity, and temperature to suppress side reactions like debenzylation .
  • Critical Note : Lower yields (e.g., 40% for 7d in ) often result from steric hindrance or competing decomposition pathways. Purification via silica gel chromatography (n-Hex/EtOAc gradients) is standard .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.6 ppm, while the indole H-3 proton resonates as a singlet near δ 7.1 ppm. The dioxaborolane methyl groups show sharp singlets at δ 1.3–1.4 ppm ( ).
  • HRMS : A molecular ion peak matching the exact mass (e.g., [M+H]⁺ = 337.1782 for C₂₁H₂₂BNO₂) confirms successful synthesis. Deviations >5 ppm suggest impurities or incorrect functionalization .

Q. What purification methods are effective for isolating this boronic ester derivative?

  • Methodological Answer : Column chromatography (silica gel, n-Hex/EtOAc 3:1 to 1:1 gradients) is standard, with Rf values ~0.3–0.4 (). For polar by-products, sequential washes with brine and Na₂SO₄ drying improve purity. Recrystallization from ethanol/water mixtures can further enhance crystallinity .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boronic ester partner?

  • Methodological Answer : Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ in THF/water (3:1) at 80°C ().
  • Base Selection : K₂CO₃ or CsF enhances transmetallation efficiency.
  • Substrate Scope : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) couple efficiently, while sterically hindered partners require longer reaction times (24–48 hours). Yields >70% are achievable with rigorous exclusion of oxygen .

Q. How can competing reaction pathways (e.g., protodeboronation or indole N-alkylation) be minimized during functionalization?

  • Methodological Answer :

  • Protodeboronation : Use anhydrous solvents (e.g., degassed DMF) and low temperatures (0–25°C) to stabilize the boronic ester. Adding pinacol (1 equiv.) as a stabilizing ligand reduces hydrolysis .
  • N-Alkylation : Avoid excess alkylating agents. For example, in , CuI-catalyzed azide-alkyne cycloaddition (CuAAC) selectively functionalizes the indole’s 3-position without N-benzyl group cleavage .

Q. What computational methods predict the reactivity of this compound in transition-metal-catalyzed reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronic ester’s electronic profile. Key insights:

  • The indole’s electron-rich 5-position enhances oxidative addition with Pd⁰.
  • Steric maps (using software like Spartan) reveal accessibility of the boronic ester for cross-coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole

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